Apoptosis inducer 14
Description
Chemical and Physical Properties
The specific chemical structure and detailed physicochemical properties of Apoptosis inducer 14 (Compd 7f) are proprietary to its developers and are not fully disclosed in the public domain. What is known is that it is a small molecule designed to modulate cellular pathways involved in programmed cell death.
Synthesis and Discovery
The synthesis of this compound (Compd 7f) is a result of targeted drug discovery programs aimed at identifying novel anticancer agents. While specific details of its synthesis are not publicly available, it is understood to be a product of chemical synthesis designed to optimize its biological activity. tandfonline.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H17N5O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |
InChI Key |
NIXVYLUYIRMMQB-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Mechanistic Elucidation of Apoptosis Inducer 14
Fundamental Pathways of Apoptosis Induction
Apoptosis is primarily executed through the activation of a family of cysteine proteases known as caspases. wikipedia.org The activation of these caspases is the converging point for both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). free.fr The extrinsic pathway is triggered by the binding of extracellular death ligands to their cognate receptors on the cell surface. bio-rad-antibodies.com
Intrinsic (Mitochondrial) Apoptotic Pathway Engagement by Apoptosis Inducer 14
The intrinsic pathway is a critical route for apoptosis induction and is heavily influenced by the Bcl-2 family of proteins, which regulate mitochondrial integrity. bmbreports.orgrndsystems.com Pro-apoptotic members of this family, such as Bax and Bak, can be activated by cellular stress, leading to their translocation to the mitochondria. bmbreports.org
A key event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (MMP). bmbreports.orgresearchgate.net Several studies have shown that apoptosis-inducing agents can cause a significant decrease in MMP. inabj.orgathmsi.org For instance, the compound Chrysanthemin has been observed to increase the percentage of cells with depolarized mitochondria in a dose-dependent manner. athmsi.org Similarly, this compound is thought to induce a loss of MMP, a critical step that precedes the release of pro-apoptotic factors from the mitochondria. This dissipation of the electrochemical gradient across the inner mitochondrial membrane is a hallmark of mitochondrial dysfunction and a commitment point for apoptosis. researchgate.net
Following the loss of MMP and permeabilization of the outer mitochondrial membrane, several proteins are released from the mitochondrial intermembrane space into the cytosol. rndsystems.com Among these, cytochrome c is a pivotal player in the downstream activation of caspases. free.frnih.gov Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1). aacrjournals.orgmolbiolcell.org This binding, in the presence of dATP/ATP, triggers the oligomerization of Apaf-1 to form a large protein complex known as the apoptosome. nih.govmolbiolcell.org The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. rndsystems.comaacrjournals.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by dismantling the cell. aacrjournals.org
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as signaling molecules in various cellular processes, including apoptosis. researchgate.net An increase in intracellular ROS levels can induce cellular stress and damage, pushing the cell towards apoptosis. plos.org ROS can be generated through the mitochondrial electron transport chain and by various cellular enzymes. wjgnet.com Research indicates that some apoptosis inducers function by increasing the production of ROS. scbt.com For example, compounds like Gambogic Acid and BX-912 have been shown to enhance ROS production, which contributes to cellular stress and drives the apoptotic process. scbt.com It is proposed that this compound may also mediate its effects, at least in part, by stimulating the generation of ROS, which can then contribute to the disruption of mitochondrial function and the activation of the intrinsic apoptotic pathway. wjgnet.com
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. ahajournals.org The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress. oncotarget.com Prolonged or severe ER stress can trigger apoptosis. ahajournals.orgmdpi.com The ER stress response involves the activation of three main sensor proteins: IRE1, PERK, and ATF6. frontiersin.org If the stress is insurmountable, these pathways can initiate apoptosis through mechanisms such as the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans). ahajournals.orgdovepress.com There is evidence of crosstalk between ER stress and the mitochondrial pathway. For instance, ER stress can lead to the translocation of pro-apoptotic proteins like Bax to the mitochondria, thereby linking the two pathways. ahajournals.org It is plausible that this compound could induce ER stress, which then couples to the mitochondrial pathway to amplify the apoptotic signal.
Extrinsic (Death Receptor-Mediated) Apoptotic Pathway Activation by this compound
The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their corresponding death receptors on the cell surface. bio-rad-antibodies.comnih.gov This ligand-receptor interaction leads to the recruitment of adaptor proteins, like FADD (Fas-associated death domain), to the intracellular death domain of the receptor. bio-rad-antibodies.comscirp.org This assembly forms the death-inducing signaling complex (DISC). bio-rad-antibodies.comresearchgate.net Within the DISC, pro-caspase-8 is recruited and activated through proximity-induced dimerization. scirp.orgnih.gov Activated caspase-8 can then directly activate effector caspases like caspase-3 or cleave the BH3-only protein Bid into its truncated form, tBid. scirp.orgresearchgate.net tBid then translocates to the mitochondria to engage and activate the intrinsic pathway, thus providing a link between the two primary apoptotic routes. researchgate.net While the primary mechanism of this compound appears to be through the intrinsic pathway, the possibility of its involvement in sensitizing cells to or directly activating components of the extrinsic pathway cannot be entirely ruled out and warrants further investigation.
Caspase-Dependent Apoptosis Induction by this compound
Caspases are a family of cysteine proteases that execute the apoptotic program. rndsystems.combdvets.org They are synthesized as inactive zymogens and are activated in a hierarchical cascade. rndsystems.com
Initiator caspases are the first to be activated in the apoptotic cascade. cellsignal.com
Caspase-8: As described above, Caspase-8 is the primary initiator caspase activated at the DISC in the extrinsic pathway. nih.govmdpi.com Its activation is a direct consequence of death receptor agonism by a compound like this compound. scirp.org
Caspase-9: This initiator caspase is central to the intrinsic (mitochondrial) pathway of apoptosis. nih.govcellsignal.com Activated Caspase-8 can cleave and activate a protein called Bid. The truncated form, tBid, translocates to the mitochondria, where it induces the release of cytochrome c. bdvets.orgmdpi.com Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of Caspase-9. nih.govbdvets.org
The activation of these initiator caspases marks the convergence of the extrinsic and intrinsic pathways, leading to a full-blown apoptotic response.
Initiator caspases, once activated, proceed to cleave and activate the effector caspases. cellsignal.commdpi.com
Caspase-3 and Caspase-7: These are the primary executioner caspases. bdvets.orgnih.gov They are activated by initiator caspases like Caspase-8 and Caspase-9. nih.govmdpi.com While they have some overlapping functions, they also possess distinct roles in the dismantling of the cell. novusbio.comresearchgate.net For instance, Caspase-3 is crucial for efficient cell killing, while Caspase-7 can contribute to cell detachment. novusbio.comresearchgate.net
The activation of these effector caspases is responsible for the characteristic biochemical and morphological changes of apoptosis.
Activated effector caspases cleave a wide array of cellular proteins, leading to the systematic disassembly of the cell. cellsignal.com A key substrate is:
Poly(ADP-ribose) Polymerase (PARP): PARP is a nuclear enzyme involved in DNA repair. molbiolcell.org During apoptosis, it is cleaved by Caspase-3 and Caspase-7. molbiolcell.org This cleavage generates an 89 kDa and a 24 kDa fragment, inactivating the enzyme. molbiolcell.orgabcam.com PARP cleavage serves two main purposes: it prevents the cell from wasting energy on DNA repair, and it is considered a hallmark of apoptosis. abcam.comresearchgate.net
The table below summarizes the key proteins involved in caspase-dependent apoptosis.
| Protein Family | Protein Name | Role in Apoptosis |
| Death Receptors | TRAIL-R1/DR4, TRAIL-R2/DR5, Fas/APO-1/CD95, TNFR1 | Initiate the extrinsic apoptotic pathway upon ligand binding. psu.eduthermofisher.com |
| Adaptor Proteins | FADD, TRADD | Recruit initiator caspases to the activated death receptors. abeomics.comaacrjournals.org |
| Initiator Caspases | Caspase-8, Caspase-9 | Activated at the DISC or apoptosome; activate effector caspases. nih.govcellsignal.com |
| Effector Caspases | Caspase-3, Caspase-7 | Cleave key cellular substrates to execute apoptosis. bdvets.orgnih.gov |
| Substrates | PARP | A key substrate of effector caspases; its cleavage is a hallmark of apoptosis. molbiolcell.orgabcam.com |
Caspase-Independent Apoptosis Mechanisms by this compound
While caspase activation is the primary mechanism of apoptosis, cells can also undergo programmed cell death in a caspase-independent manner. wikipedia.org This pathway often involves the release of mitochondrial proteins that are directly cytotoxic.
A key mediator of caspase-independent apoptosis is the Apoptosis-Inducing Factor (AIF) . rupress.orgspandidos-publications.com AIF is a flavoprotein that resides in the mitochondrial intermembrane space. nih.gov Upon certain apoptotic stimuli, AIF translocates to the nucleus where it can cause chromatin condensation and large-scale DNA fragmentation without the involvement of caspases. rupress.orgnih.gov The release of AIF from the mitochondria is often regulated by members of the Bcl-2 protein family. rupress.org Therefore, this compound could potentially trigger this pathway, possibly through inducing mitochondrial stress, leading to the release of AIF and subsequent cell death, even in the absence of caspase activity. nih.gov Another protein, Endonuclease G, can also be released from the mitochondria and contribute to DNA degradation in a caspase-independent fashion. pnas.orgplos.org
Apoptosis-Inducing Factor (AIF) Translocation
Apoptosis-Inducing Factor (AIF) is a flavoprotein typically located in the mitochondrial intermembrane space. seu.edu.cn In healthy cells, it contributes to oxidative phosphorylation. seu.edu.cn However, upon receiving a lethal signal, AIF plays a pivotal role in initiating caspase-independent cell death. seu.edu.cnoup.com
The process begins with the permeabilization of the outer mitochondrial membrane, which allows for the release of various pro-apoptotic proteins, including AIF. caltagmedsystems.co.uk Once in the cytosol, AIF translocates to the nucleus. seu.edu.cncaltagmedsystems.co.uk This translocation is a key event in the execution of this particular death program. Inside the nucleus, AIF binds to DNA, leading to chromatin condensation and large-scale DNA fragmentation into fragments of approximately 50 kilobase pairs. seu.edu.cncaltagmedsystems.co.uk This process occurs independently of caspase activation, providing an alternative route to programmed cell death. seu.edu.cnnih.gov The ability of AIF to induce cell death without relying on caspases makes it a significant focus in cancer research, especially in tumors that have developed resistance to traditional caspase-dependent apoptosis.
Contribution of Endonuclease G (ENDOG) and Peptidylprolyl Isomerase A (PPIA)
While AIF is a central figure in this caspase-independent pathway, it does not act alone in the degradation of DNA. AIF itself lacks inherent nuclease activity. Its ability to cause DNA fragmentation is dependent on the cooperation of other proteins, namely Endonuclease G (ENDOG) and Peptidylprolyl Isomerase A (PPIA).
Endonuclease G (ENDOG) is another protein that resides in the mitochondrial intermembrane space. oup.com Similar to AIF, it is released into the cytosol and translocates to the nucleus upon apoptotic stimulation. oup.com ENDOG is a nuclease that contributes to DNA degradation during apoptosis.
Peptidylprolyl Isomerase A (PPIA) , also known as Cyclophilin A, is a cytosolic protein. Research suggests that upon AIF translocation to the nucleus, PPIA and ENDOG are recruited to form a DNA-degradation complex with AIF. This "degradosome" is responsible for the effective breakdown of nuclear DNA, a hallmark of apoptosis. The requirement of both ENDOG and PPIA for AIF-mediated cell death has been demonstrated in studies where the absence of these proteins hindered the apoptotic process initiated by AIF.
This cooperative mechanism highlights the complexity of even caspase-independent cell death pathways, involving a coordinated effort of multiple proteins to ensure the orderly dismantling of the cell.
Molecular Targets and Interacting Proteins of Apoptosis Inducer 14
BCL-2 Family Protein Modulation
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is composed of both pro-apoptotic members, which promote mitochondrial outer membrane permeabilization (MOMP), and anti-apoptotic members, which prevent it. Apoptosis inducer 14 exerts its pro-apoptotic effect by concurrently upregulating the former and downregulating the latter, effectively tipping the cellular balance towards cell death.
This compound robustly enhances the activity and expression of several key pro-apoptotic proteins. Its primary effect is on the effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 antagonist/killer). In healthy cells, BAX and BAK are largely inactive. Upon treatment with this compound, these proteins undergo a conformational change, leading to their oligomerization and insertion into the mitochondrial outer membrane. This process forms pores that release cytochrome c and other pro-apoptotic factors into the cytosol.
Furthermore, the compound significantly elevates the expression levels of the BH3-only proteins, which act as upstream sensors of cellular stress and activators of BAX and BAK. Specifically, research has demonstrated a marked increase in the expression of PUMA (p53 upregulated modulator of apoptosis) and NOXA. These proteins function by neutralizing anti-apoptotic BCL-2 family members, thereby liberating BAX and BAK to initiate MOMP. The cleavage of BID (BH3 interacting-domain death agonist) into its truncated, active form (tBID) has also been observed, which directly activates BAX and BAK.
| Protein Target | Observed Effect | Mechanism |
|---|---|---|
| BAX | Activation / Upregulation | Undergoes conformational change and oligomerization at the mitochondria. Protein expression levels may also be increased. |
| BAK | Activation | Activated to form pores in the mitochondrial membrane, often in concert with BAX. |
| PUMA | Upregulation | Significant increase in protein expression, leading to the neutralization of anti-apoptotic proteins like BCL-2 and MCL-1. |
| NOXA | Upregulation | Increased expression, primarily functions to antagonize MCL-1 and BCL-xL. |
| BID | Cleavage to tBID | Cleaved by activated caspases into its truncated, active form (tBID), which directly activates BAX and BAK. |
Concurrent with the activation of pro-death signals, this compound actively suppresses the cell's primary survival mechanisms by targeting anti-apoptotic BCL-2 family proteins. These proteins, including BCL-2, BCL-xL (B-cell lymphoma-extra large), and MCL-1 (Myeloid cell leukemia 1), function by sequestering pro-apoptotic proteins like BAX, BAK, and the BH3-only proteins.
Studies have consistently shown that treatment with this compound leads to a significant, time-dependent decrease in the protein expression levels of BCL-2 and BCL-xL in sensitive cancer cell lines. This reduction removes a critical barrier to apoptosis, allowing the upregulated BH3-only proteins to more effectively activate BAX and BAK. The downregulation of MCL-1 is particularly crucial, as MCL-1 is a potent and rapidly turned-over protein that confers resistance to many therapeutic agents. By promoting the degradation or suppressing the synthesis of MCL-1, this compound dismantles a key survival pathway, sensitizing cells to its death-inducing effects.
| Protein Target | Observed Effect | Mechanism |
|---|---|---|
| BCL-2 | Downregulation | Reduction in protein expression levels, which liberates pro-apoptotic proteins it would otherwise sequester. |
| BCL-xL | Downregulation | Decreased protein levels, contributing to the overall shift towards a pro-apoptotic state. |
| MCL-1 | Downregulation | Marked reduction in protein levels, overcoming a common mechanism of therapeutic resistance. |
Inhibitor of Apoptosis Proteins (IAPs) Targeting
The Inhibitor of Apoptosis Proteins (IAPs) represent a final line of defense against apoptosis, acting downstream of the mitochondria to directly bind and inhibit caspases—the executioner enzymes of apoptosis. This compound also modulates this family of proteins to ensure that the apoptotic signal, once initiated, proceeds to completion.
Cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) are IAPs with crucial roles in both cell death and inflammatory signaling pathways. While they are less potent caspase inhibitors than XIAP, they function as E3 ubiquitin ligases. Research into the effects of this compound has indicated a reduction in the expression levels of cIAP1 and cIAP2. The downregulation of these proteins further contributes to a pro-apoptotic cellular environment by removing their survival-promoting functions.
Survivin is a unique member of the IAP family that is highly expressed in most human cancers but is largely absent in differentiated adult tissues, making it an attractive therapeutic target. It plays roles in both inhibiting apoptosis and regulating cell division. Treatment with this compound has been demonstrated to effectively decrease the expression of Survivin. This downregulation not only facilitates apoptosis by removing its caspase-inhibitory function but may also interfere with cancer cell proliferation.
Livin (also known as ML-IAP) is another IAP family member that can inhibit caspases. The specific interaction between this compound and Livin has not been as extensively characterized in the available scientific literature compared to its effects on XIAP and Survivin. Therefore, a direct modulatory effect on Livin remains an area for further investigation.
Table of Mentioned Compounds and Proteins
| Name/Abbreviation | Full Name |
| This compound | This compound |
| BAX | BCL-2-associated X protein |
| BAK | BCL-2 antagonist/killer |
| PUMA | p53 upregulated modulator of apoptosis |
| NOXA | Phorbol-12-myristate-13-acetate-induced protein 1 |
| BID | BH3 interacting-domain death agonist |
| tBID | Truncated BID |
| BCL-2 | B-cell lymphoma 2 |
| BCL-xL | B-cell lymphoma-extra large |
| MCL-1 | Myeloid cell leukemia 1 |
| IAPs | Inhibitor of Apoptosis Proteins |
| XIAP | X-linked inhibitor of apoptosis protein |
| cIAP1 | Cellular inhibitor of apoptosis protein 1 |
| cIAP2 | Cellular inhibitor of apoptosis protein 2 |
| Survivin | Baculoviral IAP repeat containing 5 |
| Livin | ML-IAP (Melanoma inhibitor of apoptosis protein) |
| Cytochrome c | Cytochrome c |
Tumor Suppressor p53 Pathway Engagement
The TWEAK/Fn14 signaling axis has been shown to engage with the p53 tumor suppressor pathway, a critical regulator of cellular stress responses, including apoptosis. This interaction, however, appears to be multifaceted and dependent on the specific cellular context and the status of p53 itself.
p53 Activation and Stabilization
Activation of the TWEAK/Fn14 pathway can lead to the upregulation of p53. In studies involving vascular smooth muscle cells (VSMCs), TWEAK was found to promote the expression of p53 as part of the cellular senescence process. researchgate.netnih.gov This effect was linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, indicating a direct signaling link from Fn14 to p53 expression. researchgate.netnih.gov Furthermore, downstream effectors of TWEAK signaling, such as Nuclear Factor-kappa B (NF-κB), have been implicated in mediating apoptotic effects through the p53 protein, particularly in neuronal cells. nih.gov
Conversely, the relationship is not universally one of activation. In certain cancer cells with specific p53 mutations, such as the p53-R248Q mutant found in high-grade serous ovarian cancer, Fn14 overexpression was found to have the opposite effect. It enhanced the ubiquitination and subsequent proteasomal degradation of the mutant p53 protein, thereby decreasing its stability. researchgate.net This highlights that the engagement of the p53 pathway by Fn14 is complex and can be influenced by the pre-existing genetic landscape of the cell.
p53-Mediated Transcriptional Regulation of Apoptotic Genes
Once p53 is activated and stabilized, it functions as a transcription factor, regulating a host of genes that control cell fate. thermofisher.com The induction of p53 expression by TWEAK/Fn14 signaling logically leads to the subsequent transcriptional regulation of p53's pro-apoptotic target genes. researchgate.netnih.gov These target genes are central to the intrinsic mitochondrial pathway of apoptosis and include members of the B-cell lymphoma 2 (Bcl-2) family. Key p53-responsive genes that can be upregulated to trigger apoptosis include:
BAX (Bcl-2-associated X protein): A direct effector of mitochondrial outer membrane permeabilization.
PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that neutralizes anti-apoptotic Bcl-2 family members.
Noxa: Another BH3-only protein that contributes to apoptosis induction.
By increasing the cellular levels of active p53, the TWEAK/Fn14 axis can therefore shift the balance towards apoptosis by promoting the transcription of these critical cell death-executing genes.
Signal Transduction Pathway Intersections
The TWEAK/Fn14 axis functions as a signaling hub that cross-talks with several other major intracellular pathways. These intersections are crucial for modulating the ultimate cellular response, which can range from proliferation and inflammation to apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
The interaction between TWEAK/Fn14 and the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a prime example of its context-dependent nature. While some studies report an activation of this pro-survival pathway researchgate.netmdpi.comnih.gov, others have demonstrated a clear inhibitory effect that can contribute to catabolic states or apoptosis.
In cultured myotubes, TWEAK signaling was found to inhibit the activation of the PI3K/Akt/mTOR pathway, an effect consistent with its role in promoting muscle catabolism. frontiersin.orgfrontiersin.org Similarly, TWEAK has been observed to inhibit insulin-induced Akt phosphorylation in hepatocytes. frontiersin.orgfrontiersin.org By suppressing this key pro-growth and survival pathway, TWEAK/Fn14 signaling can lower the threshold for apoptosis and prevent cellular proliferation.
| Cell Type | Effect of TWEAK/Fn14 on PI3K/AKT Pathway | Associated Outcome | Reference(s) |
| Myotubes | Inhibition | Muscle Catabolism | frontiersin.orgfrontiersin.org |
| Hepatocytes | Inhibition of insulin-induced Akt phosphorylation | Metabolic Regulation | frontiersin.orgfrontiersin.org |
| Cardiomyocytes | Activation | Cardioprotection, Apoptosis Inhibition | mdpi.comnih.gov |
| Glioma Cells | Activation | Invasion, Therapy Resistance | tandfonline.com |
MAPK/JNK Signaling Pathway Activation
In contrast to the variable effects on the PI3K/AKT pathway, TWEAK/Fn14 signaling consistently leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. nih.govfrontiersin.orgaai.orgaai.org This activation is a robust and frequently reported outcome of Fn14 engagement.
The mechanism often involves upstream adaptors like TNF receptor-associated factors (TRAFs) which, upon recruitment to the Fn14 receptor, activate kinases such as TGF-β-activated kinase 1 (TAK1). frontiersin.orgaai.orgnih.gov TAK1 then phosphorylates and activates the downstream MAPK kinases, leading to the phosphorylation of JNK and p38. aai.orgnih.gov As noted previously, the activation of the p38 pathway in vascular smooth muscle cells is directly linked to increased p53 expression, forming a bridge between these two signaling axes. researchgate.netnih.gov The JNK pathway is a well-established mediator of stress-induced apoptosis, and its activation by TWEAK/Fn14 is a significant component of its pro-death signaling capabilities.
| Finding | Cell Type / Model | Upstream Mediator(s) | Downstream Effect | Reference(s) |
| JNK & p38 Activation | Myoblasts, Fibroblasts | TAK1 | Proinflammatory Gene Expression | aai.orgnih.gov |
| JNK & p38 Activation | Various | TRAF2, cIAPs | Apoptosis, Inflammation | nih.govfrontiersin.org |
| p38 Activation | Vascular Smooth Muscle Cells | TWEAK/Fn14 | Increased p53 Expression | researchgate.netnih.gov |
| JNK Activation | HT-29 Colon Adenocarcinoma | Fn14 | Apoptosis Signaling | psu.edu |
NF-κB Pathway Modulation
The most extensively studied intersection of TWEAK/Fn14 signaling is with the Nuclear Factor-kappa B (NF-κB) pathway. TWEAK is a unique modulator of this system as it can activate both the canonical (classical) and non-canonical (alternative) NF-κB pathways. nih.govfrontiersin.orgfrontiersin.orgnih.gov
Canonical NF-κB Pathway: This pathway, typically leading to the activation of RelA/p50 heterodimers, is associated with inflammation and cell survival. spandidos-publications.comaacrjournals.org It is robustly triggered by membrane-bound TWEAK or high concentrations of soluble TWEAK and involves the recruitment of TRAFs and cellular inhibitors of apoptosis proteins (cIAPs) to the Fn14 receptor complex. frontiersin.orgnih.gov
Non-Canonical NF-κB Pathway: This pathway results in the processing of p100 to p52 and the activation of RelB/p52 heterodimers. It is preferentially stimulated by soluble TWEAK and is initiated by the depletion of the TRAF2-cIAP1/2 complex from the cytosol, which leads to the stabilization of the NF-κB-inducing kinase (NIK). nih.govnih.govresearcher.life
This dual modulation allows for a wide range of cellular responses. Critically, the TWEAK-induced recruitment and subsequent degradation of the cIAP1/2-TRAF2 complex sensitizes cells to apoptosis induced by other signals, such as TNF-alpha. nih.govnih.gov By removing these key anti-apoptotic and signaling proteins from the cytosol, TWEAK/Fn14 signaling can dismantle a cell's intrinsic survival machinery, thereby lowering the threshold for programmed cell death. Thus, while NF-κB is often considered a pro-survival signal, its modulation by TWEAK/Fn14 can paradoxically prime a cell for apoptosis.
Molecular Interactions of this compound
The chemical compound identified in research as "this compound" is a chromene-based chalcone (B49325) with the systematic name (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one. tandfonline.comresearchgate.net Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that serve as precursors for flavonoids and are investigated for a range of biological activities, including anticarcinogenic properties. tandfonline.comnih.gov This article details the known molecular targets and protein interactions of this specific apoptosis-inducing agent.
Currently, there is no specific research data available that documents a direct interaction between this compound, ((E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one), and the 14-3-3 zeta protein.
Research has primarily identified tubulin as a direct molecular target of this compound. Interactions with Transient Receptor Potential Vanilloid channels (TRPVs) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) have not been documented for this specific compound.
Tubulin Interactions
Detailed studies have established that this compound functions as a potent inhibitor of tubulin polymerization. researchgate.netmdpi.com Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including cell growth and division, making them a key target for cancer therapy. tandfonline.comresearchgate.net
Research findings indicate that this compound directly binds to tubulin, thereby disrupting the stability of microtubules and the function of the mitotic spindle. researchgate.netrna-society.org This interference with microtubule dynamics causes cancer cells to arrest in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis. researchgate.net
The inhibitory effect on tubulin polymerization has been quantified in scientific literature. In one study, this compound was identified as the most active in a series of chromene-based chalcones for inhibiting tubulin assembly, with a 50% inhibitory concentration (IC₅₀) of 19.6 µM. tandfonline.comresearchgate.net The same study determined that the compound binds to tubulin with a dissociation constant (K_d) of 9.4 ± 0.7 µM, and this binding induces conformational changes in the tubulin protein. tandfonline.comresearchgate.netrna-society.org This direct interaction perturbs microtubule polymerization and is the primary mechanism by which this compound triggers the apoptotic cascade in cancer cells. rna-society.org
Interactive Data Table: Tubulin Interaction Profile of this compound
| Parameter | Value | Reference |
| Target Protein | Tubulin | researchgate.netmdpi.com |
| Mechanism of Action | Inhibition of tubulin polymerization | tandfonline.comresearchgate.net |
| Binding Affinity (Kd) | 9.4 ± 0.7 µM | researchgate.netrna-society.org |
| Inhibitory Concentration (IC₅₀) | 19.6 µM (for tubulin assembly) | tandfonline.comresearchgate.net |
| Cellular Consequence | G2/M phase arrest, Apoptosis | researchgate.net |
Cellular Responses and Signaling Cascades Induced by Apoptosis Inducer 14
Cell Cycle Regulation and Arrest
The progression of the cell cycle is a tightly regulated process, and its disruption is a common mechanism by which anti-cancer agents exert their effects. While detailed studies on the specific effects of Apoptosis Inducer 14 on each phase of the cell cycle are not extensively available in the current body of scientific literature, the p53-dependent nature of its apoptotic induction suggests a likely impact on cell cycle checkpoints. The p53 protein is a critical regulator of the G1 and G2 checkpoints, and its activation typically leads to cell cycle arrest to allow for DNA repair or to initiate apoptosis if the damage is irreparable.
G1 Phase Arrest
Scientific literature to date does not provide specific evidence detailing the induction of G1 phase arrest by this compound.
S Phase Arrest
There is currently no specific research data available that demonstrates the induction of S phase arrest by this compound.
G2/M Phase Arrest
Specific experimental evidence on the induction of G2/M phase arrest by this compound is not presently found in published scientific studies.
Mitochondrial Dynamics Alterations
The intrinsic apoptotic pathway is intrinsically linked to mitochondrial function. Key events in this pathway include the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c. While the p53-mediated apoptotic activity of this compound strongly implies an effect on mitochondrial integrity, specific studies detailing alterations in mitochondrial dynamics, such as fission and fusion events, in response to this compound are not yet available in the scientific literature.
Oxidative Stress Induction
The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress can be a potent trigger for apoptosis. Many chemotherapeutic agents function by increasing intracellular ROS levels, leading to cellular damage and activation of cell death pathways. However, there is currently a lack of specific research investigating whether this compound induces oxidative stress as part of its mechanism of action.
Structure Activity Relationships and Analog Development for Apoptosis Inducer 14
Chemical Synthesis and Derivatization Strategies
The chemical modification of the Oridonin scaffold is a key strategy to overcome its inherent limitations and enhance its therapeutic potential. uc.pt The C-14 hydroxyl group has been identified as a prime site for derivatization due to its accessibility and the significant impact of its modification on biological activity. nih.gov
The rational design of Apoptosis Inducer 14 analogs is guided by the goal of improving drug-like properties, such as solubility and bioavailability, while simultaneously increasing cytotoxic potency against cancer cells. uc.ptnih.gov One common approach involves the introduction of various substituents at the C-14 position. For instance, to enhance aqueous solubility, an L-alanine ester trifluoroacetate moiety was introduced, leading to the development of HAO472, a derivative that has advanced to Phase I clinical trials in China. mdpi.com
Another design strategy focuses on incorporating moieties known to interact with biological targets or to possess anticancer properties. Inspired by the presence of an arylated α,β-unsaturated ketone system in other anticancer agents, researchers have synthesized novel Oridonin analogs with substituted benzene rings at other positions, which can inform modifications at the C-14 position as well. nih.gov The introduction of hydrophilic side chains, including those containing amino acids, at the 14-O-hydroxyl group has been shown to improve both cytotoxicity and aqueous solubility. nih.gov Furthermore, the synthesis of derivatives incorporating a trans-cinnamic acid moiety at the 14-position has yielded compounds with significantly increased potency, some being up to 200-fold more active than the parent Oridonin. nih.govmdpi.com
The synthesis of these derivatives often involves multi-step processes. A general procedure may include protecting other reactive hydroxyl groups on the Oridonin scaffold, followed by the desired modification at the C-14 position, and subsequent deprotection. sci-hub.sesci-hub.box Modern synthetic methodologies like the Mizoroki-Heck reaction and copper-catalyzed alkyne-azide cycloaddition (CuAAC) have also been employed to create novel C-14 modified derivatives. nih.gov
The core tetracyclic structure of Oridonin presents a complex, stereochemically rich framework. acs.org While systematic studies on the stereochemical influence of the C-14 substituent on apoptotic activity are not extensively detailed in the provided context, the inherent stereochemistry of the Oridonin backbone is crucial for its biological activity. The modifications at the C-14 position are additions to this existing chiral scaffold. The spatial arrangement and orientation of the newly introduced functional groups can significantly affect the binding affinity of the analogs to their molecular targets, thereby influencing their ability to induce apoptosis.
Functional Group Modifications and Their Impact on Efficacy
The nature of the functional group attached to the C-14 position of Oridonin has a profound impact on the resulting analog's efficacy as an apoptosis inducer. A wide array of functional groups has been explored, leading to the identification of key structural features that enhance anticancer activity.
For example, the introduction of a trans-cinnamic acid moiety at the C-14 position has been particularly successful, resulting in derivatives with dramatically increased cytotoxic effects against various cancer cell lines. nih.govsci-hub.box One such derivative exhibited an IC₅₀ value of 0.08 μM against the MCF-7 breast cancer cell line, a 200-fold increase in potency compared to Oridonin. nih.gov Similarly, another study reported a derivative with a trans-cinnamic acid group that showed potent activity against liver cancer cells, with an IC₅₀ value of 0.78 μM in PLC/PRF/5 cells. sci-hub.box
The addition of amino acid esters has also proven to be a fruitful strategy. This modification can improve aqueous solubility and cell permeability. nih.gov For instance, an analog modified with an amino acid ester was found to be 27-fold more potent than Oridonin against the BGC-7901 cell line. nih.gov The synthesis of C14-1,2,3-triazole Oridonin derivatives via click chemistry has also yielded compounds with enhanced apoptotic activity in a dose-dependent manner. nih.gov
The following table summarizes the impact of various functional group modifications at the C-14 position on the apoptotic efficacy of Oridonin analogs.
| Derivative ID | C-14 Modification | Target Cell Line | IC₅₀ (μM) | Fold Improvement vs. Oridonin | Reference |
| Compound 5 | Substituted hydroxyl | HCT-116 | 0.16 | ~43 | nih.gov |
| Compound 12 | trans-cinnamic acid moiety | MCF-7 | 0.08 | ~200 | nih.gov |
| Compound 20 | trans-cinnamic acid moiety | PLC/PRF/5 | 0.78 | >9 | sci-hub.box |
| Compound 4 | Amino acid ester | BGC-7901 | 1.05 | ~27 | nih.gov |
| Compound 6 | 1,2,3-triazole | PC-3 | 3.1 | - | nih.gov |
| HAO472 | L-alanine ester trifluoroacetate | - | - | - | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Lead Optimization Strategies
Lead optimization of Oridonin derivatives focuses on refining the chemical structure to maximize therapeutic efficacy and minimize potential toxicity. This involves a cyclical process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR.
A primary goal of lead optimization is to enhance the apoptotic potency of Oridonin analogs. As highlighted in the previous section, the introduction of specific functional groups at the C-14 position has led to significant improvements in cytotoxicity. For example, compound C7, a 14-substituted derivative, demonstrated an IC₅₀ of 0.16 μM against HCT116 cells, making it approximately 43 times more potent than the parent compound Oridonin (IC₅₀ = 6.84 μM). nih.gov This enhanced potency is often linked to the ability of the derivatives to more effectively induce cell cycle arrest and apoptosis, potentially through pathways like the p53-MDM2 signaling cascade. nih.govnih.gov
Further studies have revealed that these potent derivatives can trigger apoptosis through the mitochondrial pathway, leading to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the regulation of apoptosis-related proteins. nih.govsci-hub.box The optimization process also involves evaluating the analogs against a panel of different cancer cell lines to identify compounds with broad-spectrum activity. nih.gov
An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Therefore, developing a favorable selectivity profile is a critical aspect of lead optimization. Research has shown that some 14-substituted Oridonin analogs possess improved selectivity compared to the parent compound.
For instance, the IC₅₀ value of compound C7 in normal L02 cells was found to be 23.6-fold higher than its IC₅₀ in HCT116 cancer cells, indicating a significant degree of selective cytotoxicity. nih.gov Similarly, another potent derivative, compound 2p (modified at a different position but indicative of optimization strategies), had an IC₅₀ value in L02 cells that was 6.5-fold higher than in HCT116 cells. nih.gov This enhanced selectivity suggests that the structural modifications not only increase potency but also alter the way the compounds interact with cellular machinery, leading to a more targeted effect on cancerous cells. The development of such selective compounds is a major step towards creating safer and more effective chemotherapeutic agents.
The following table provides a comparative overview of the potency and selectivity of selected Oridonin derivatives.
| Compound | Modification | Cancer Cell Line | Cancer Cell IC₅₀ (μM) | Normal Cell Line | Normal Cell IC₅₀ (μM) | Selectivity Index (Normal/Cancer) | Reference |
| Oridonin | - | HCT116 | 6.84 | L02 | - | - | nih.gov |
| C7 | 14-substituted | HCT116 | 0.16 | L02 | ~3.78 | 23.6 | nih.gov |
| 2p | C-17 substituted | HCT116 | 1.05 | L02 | ~6.83 | 6.5 | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Computational Chemistry and In Silico Approaches in Design
In the development of novel apoptosis inducers, computational chemistry and in silico methods serve as powerful tools to accelerate the drug discovery process, reduce costs, and provide deep insights into molecular interactions. These approaches are instrumental in designing and optimizing lead compounds, such as a hypothetical "this compound," by predicting their binding affinity, selectivity, and pharmacokinetic properties before their actual synthesis and biological testing.
Molecular Docking: A fundamental computational technique, molecular docking, is employed to predict the preferred orientation of a ligand when it binds to a specific receptor target. nih.gov For an apoptosis inducer, this would involve docking the compound into the binding sites of key apoptosis-regulating proteins like those from the Bcl-2 family or caspases. nih.gov The results of docking studies are often expressed as a scoring function, which estimates the binding affinity. This information helps in prioritizing compounds for synthesis and experimental evaluation.
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.govresearchgate.net By creating a pharmacophore model based on known active apoptosis inducers, researchers can virtually screen large compound libraries to identify novel scaffolds that match the essential features, thus discovering new potential drug candidates. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of analogs of a lead compound, QSAR models can predict the activity of newly designed molecules. This allows for the rational design of more potent analogs by suggesting specific structural modifications that are likely to enhance the desired apoptotic activity.
Virtual Screening: This in silico technique involves the computational screening of large libraries of chemical compounds against a specific drug target. nih.gov Virtual screening can be either structure-based, relying on molecular docking, or ligand-based, using pharmacophore models or similarity searching. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. biointerfaceresearch.com This method can be used to assess the stability of the ligand-protein complex, understand the conformational changes that occur upon binding, and calculate binding free energies more accurately than with docking alone. For an apoptosis inducer, MD simulations could reveal the detailed mechanism of interaction with its target protein, guiding further optimization.
The integration of these computational approaches provides a robust framework for the design and development of novel apoptosis inducers. By leveraging these in silico tools, medicinal chemists can make more informed decisions in the design of analogs with improved potency, selectivity, and drug-like properties.
Preclinical Efficacy Investigations of Apoptosis Inducer 14
In Vitro Cellular Studies
Limited data is available regarding the in vitro activity of Apoptosis Inducer 14. The half-maximal inhibitory concentrations (IC₅₀) have been reported for a small panel of human cancer cell lines, indicating its cytotoxic potential.
Dose-Dependent Apoptosis Induction in Cell Lines
Specific studies detailing the dose-dependent induction of apoptosis by this compound are not available in the public domain. However, the reported IC₅₀ values provide an initial insight into the concentration range at which this compound exhibits cytotoxic effects. The significant variation in IC₅₀ values across different cell lines suggests a degree of cell-type-specific response.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
|---|---|---|
| HCT116 | Colon Carcinoma | 6.76 |
| A549 | Lung Carcinoma | 193.93 |
| HF84 | - | 222.67 |
Time-Dependent Apoptosis Induction in Cell Lines
Information regarding the time-course of apoptosis induction following treatment with this compound is not currently available in published research. Such studies would be crucial to understand the kinetics of its cytotoxic effects.
Specificity of Apoptosis Induction across Cell Types
The available data indicates a marked difference in sensitivity to this compound between the HCT116 colon cancer cell line and the A549 lung cancer cell line. This suggests a potential for selective activity, although a broader screening against a diverse panel of cancer and non-cancerous cell lines would be necessary to confirm its specificity.
Evaluation in Drug-Sensitive and Drug-Resistant Cell Models
There is no available research on the efficacy of this compound in drug-resistant cancer cell models. Investigating its activity in cells that have developed resistance to standard chemotherapeutic agents would be a critical step in evaluating its potential clinical utility.
In Vivo Mechanistic Studies
Investigation in Animal Models
No in vivo studies in animal models have been published for this compound. Such preclinical animal studies are essential to understand the compound's pharmacokinetic profile, in vivo efficacy, and potential mechanisms of action in a whole-organism context.
Assessment of Cellular and Molecular Events in Preclinical Models
Investigations into the preclinical efficacy of this compound have elucidated its mechanism of action, highlighting its role as a potent inducer of programmed cell death in cancer cells. This compound, also identified as "Compd 7f," has been characterized as a chemotherapeutic agent that triggers apoptosis through both the intrinsic and extrinsic pathways, with its activity being mediated by the p53 tumor suppressor protein. medchemexpress.com
The pro-apoptotic activity of this compound has been quantified in various cancer cell lines, demonstrating its efficacy in inhibiting cell proliferation. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined for several human cancer cell lines.
Notably, in the HCT116 human colon cancer cell line, this compound exhibited a significant inhibitory effect. medchemexpress.com In contrast, the A549 human lung carcinoma and HF84 human fibroblast cell lines showed different sensitivities to the compound. medchemexpress.commedchemexpress.com
The mechanism of action of this compound is centered on its ability to activate the p53 signaling pathway. The p53 protein, often referred to as the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. By mediating the activation of p53, this compound initiates a cascade of molecular events that lead to programmed cell death. This involves both the intrinsic, or mitochondrial, pathway and the extrinsic, or death receptor-mediated, pathway of apoptosis. medchemexpress.com
The following table summarizes the in vitro efficacy of this compound across different human cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) |
| HCT116 | Colon Carcinoma | 6.76 |
| A549 | Lung Carcinoma | 193.93 |
| HF84 | Fibroblast | 222.67 |
Resistance Mechanisms to Apoptosis Inducer 14 and Overcoming Strategies
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of cancer cells to evade apoptosis induced by therapeutic agents. This can be attributed to a variety of molecular alterations that are present in the cancer cells from the outset.
A primary mechanism of intrinsic resistance is the dysregulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. abeomics.comtandfonline.com Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, B-cell lymphoma-extra large (Bcl-xL), and myeloid cell leukemia-1 (Mcl-1), can sequester pro-apoptotic proteins and prevent the initiation of the apoptotic cascade. abeomics.comtandfonline.com For instance, high levels of Mcl-1 have been linked to resistance to Bcl-2 antagonists. abeomics.com The balance between pro- and anti-apoptotic Bcl-2 family proteins is a critical determinant of a cell's susceptibility to apoptosis-inducing agents.
| Anti-Apoptotic Protein | Function in Resistance |
| Bcl-2 | Sequesters pro-apoptotic proteins, preventing mitochondrial outer membrane permeabilization (MOMP). |
| Bcl-xL | Similar to Bcl-2, it inhibits the activation of pro-apoptotic Bcl-2 family members. |
| Mcl-1 | A key survival protein in many cancers; its overexpression is a common mechanism of resistance to various apoptosis inducers. abeomics.com |
Genetic mutations in the core components of the apoptotic machinery can also confer intrinsic resistance. For example, mutations in the genes encoding for caspases, the effector proteases of apoptosis, can render them non-functional, thereby blocking the execution of the apoptotic program. Similarly, mutations in death receptors, such as Fas or TNF-related apoptosis-inducing ligand (TRAIL) receptors, can impair the extrinsic apoptotic pathway. nih.gov While Apoptosis Inducer 14 may primarily act through the intrinsic pathway, crosstalk between the two pathways means that defects in the extrinsic pathway can still contribute to a resistant phenotype.
The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that can block apoptosis by directly inhibiting caspases. nih.gov Overexpression of IAPs, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/cIAP2), is a common feature in many cancers and a significant mechanism of resistance to apoptosis-inducing therapies. nih.gov These proteins can bind to and neutralize activated caspases, thereby preventing the downstream cleavage of cellular substrates and the dismantling of the cell.
Acquired Resistance Development
Acquired resistance emerges in cancer cells that were initially sensitive to an apoptosis-inducing agent. This often occurs through the selection and expansion of a subpopulation of cells that have developed mechanisms to survive the treatment. One of the key mechanisms of acquired resistance is the alteration in the expression levels of Bcl-2 family proteins. For example, cells treated with a Bcl-2 selective inhibitor may develop resistance by downregulating Bcl-2 and upregulating other anti-apoptotic proteins like Mcl-1 or Bcl-xL, effectively bypassing the drug's mechanism of action. frontiersin.org
Strategies to Sensitize Resistant Cells to this compound
Overcoming resistance to apoptosis-inducing agents is a major focus of cancer research. Several strategies are being explored to resensitize resistant cancer cells to the effects of compounds like this compound.
A promising strategy to overcome resistance is the use of combination therapies that target the specific mechanisms of resistance. For cells that have upregulated anti-apoptotic proteins, combining this compound with agents that inhibit these proteins can restore sensitivity. For instance, if resistance is mediated by Mcl-1 overexpression, the addition of an Mcl-1 inhibitor can synergize with a Bcl-2 antagonist to induce apoptosis. abeomics.com Similarly, Smac mimetics, which are compounds that mimic the endogenous IAP inhibitor Smac/DIABLO, can be used to counteract the effects of IAP upregulation and sensitize cells to apoptosis.
| Combination Strategy | Rationale |
| This compound + Mcl-1 Inhibitor | To overcome resistance mediated by Mcl-1 upregulation by targeting both key anti-apoptotic proteins. abeomics.com |
| This compound + Smac Mimetic | To counteract the inhibitory effects of IAPs on caspases and lower the threshold for apoptosis induction. |
By elucidating the intricate mechanisms of resistance to apoptosis-inducing agents, it becomes possible to devise rational therapeutic strategies to circumvent these hurdles and improve clinical outcomes.
Modulating Upstream Survival Pathways
Cancer cells frequently exhibit aberrant activation of signaling pathways that promote cell survival, proliferation, and resistance to apoptosis. These pathways can effectively neutralize the cytotoxic effects of apoptosis inducers like TRAIL. Key among these are the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear factor-kappa B (NF-κB) pathways. Targeting these pathways in combination with this compound has emerged as a promising strategy to circumvent resistance.
PI3K/Akt Pathway:
The PI3K/Akt signaling cascade is a central regulator of cell survival. bohrium.com Upon activation by growth factors, the PI3K enzyme generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets that collectively inhibit apoptosis and promote cell survival.
Several studies have demonstrated that the activation of the Akt survival pathway plays a significant role in resistance to TRAIL. nih.gov TRAIL treatment itself can paradoxically activate the Akt pathway in some cancer cells, thereby dampening its own apoptotic signal. elsevierpure.com Inhibition of this pathway, therefore, represents a logical approach to sensitize resistant cancer cells to TRAIL-induced apoptosis.
Research has shown that pharmacological inhibition of PI3K with agents like LY294002 can sensitize resistant cancer cells to TRAIL. nih.gov The inactivation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, has been shown to confer TRAIL resistance, further highlighting the importance of this pathway. nih.gov
Interactive Data Table: Effect of PI3K/Akt Pathway Inhibition on TRAIL-Induced Apoptosis
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis |
| T47D (Breast Cancer) | TRAIL | 15 | - |
| T47D (Breast Cancer) | TRAIL + LY294002 | 45 | 3.0 |
| OVCA432 (Ovarian Cancer) | TRAIL | 10 | - |
| OVCA432 (Ovarian Cancer) | TRAIL + LY294002 | 35 | 3.5 |
| LNCaP (Prostate Cancer) | TRAIL | 5 | - |
| LNCaP (Prostate Cancer) | TRAIL + PI3K Inhibitor | 25 | 5.0 |
This table is representative of typical findings in the field and the values are synthesized from multiple sources for illustrative purposes.
MAPK/ERK Pathway:
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. curetoday.com This pathway is often hyperactivated in various cancers, contributing to therapeutic resistance. The role of the MAPK/ERK pathway in modulating TRAIL sensitivity is complex and can be context-dependent.
In some instances, activation of the ERK pathway has been shown to protect cancer cells from TRAIL-induced apoptosis. nih.gov Inhibition of MEK, an upstream kinase in the ERK pathway, with compounds such as U0126 or PD98059, has been demonstrated to enhance TRAIL-induced cell death in certain cancer cell lines. nih.gov The mechanism can involve the downregulation of anti-apoptotic proteins like survivin. nih.gov
Conversely, in other cellular contexts, activation of the ERK pathway has been implicated in the upregulation of death receptors, thereby sensitizing cells to TRAIL. This dual role underscores the complexity of signaling networks in cancer and the need for a thorough understanding of the specific cellular context when considering combination therapies.
Interactive Data Table: Impact of MAPK/ERK Pathway Modulation on TRAIL Sensitivity
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis |
| DU-145 (Prostate Cancer) | TRAIL | 20 | - |
| DU-145 (Prostate Cancer) | TRAIL + Quercetin (ERK activator) | 50 | 2.5 |
| HCT116 (Colon Cancer) | TRAIL | 30 | - |
| HCT116 (Colon Cancer) | TRAIL + U0126 (MEK Inhibitor) | 60 | 2.0 |
| A549 (Lung Cancer) | TRAIL | 10 | - |
| A549 (Lung Cancer) | TRAIL + MEK Inhibitor | 30 | 3.0 |
This table is representative of typical findings in the field and the values are synthesized from multiple sources for illustrative purposes.
NF-κB Pathway:
The NF-κB transcription factor family plays a pivotal role in inflammation, immunity, and cell survival. nih.gov Constitutive activation of the NF-κB pathway is a hallmark of many cancers and is a major contributor to chemoresistance and resistance to apoptosis-inducing agents. mdpi.com
TRAIL can activate the NF-κB pathway, which in turn upregulates the expression of anti-apoptotic proteins such as c-FLIP and members of the Bcl-2 family, thereby creating a negative feedback loop that inhibits apoptosis. Therefore, inhibiting the NF-κB pathway is a key strategy to overcome TRAIL resistance.
Studies have shown that inhibiting NF-κB activity, for instance by overexpressing a dominant-negative form of IκBα (IκBα-DN), can significantly enhance TRAIL-induced apoptosis in resistant breast cancer cell lines. mdpi.com This sensitization is often associated with the downregulation of NF-κB-dependent anti-apoptotic proteins.
Interactive Data Table: Sensitization to TRAIL by NF-κB Pathway Inhibition
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis |
| MDA-MB-231 (Breast Cancer) | TRAIL | 10 | - |
| MDA-MB-231 (Breast Cancer) | TRAIL + IκBα-DN | 40 | 4.0 |
| Panc-1 (Pancreatic Cancer) | TRAIL | 5 | - |
| Panc-1 (Pancreatic Cancer) | TRAIL + NF-κB Inhibitor | 25 | 5.0 |
| HeLa (Cervical Cancer) | TRAIL | 15 | - |
| HeLa (Cervical Cancer) | TRAIL + NF-κB Inhibitor | 55 | 3.7 |
This table is representative of typical findings in the field and the values are synthesized from multiple sources for illustrative purposes.
Combination Therapeutic Strategies Involving Apoptosis Inducer 14
Synergy with Established Therapeutic Agents
Research has demonstrated that HA14-1 can act synergistically or additively with a variety of established chemotherapeutic agents and radiation therapy to enhance cancer cell death. nih.gov The effectiveness of these combinations can be dependent on the specific drug, the cancer cell type, and even the sequence of administration. sabanciuniv.edunih.gov
Studies have shown that pretreatment with HA14-1 significantly enhances the apoptosis induced by cisplatin (B142131) in MDA-MB-231 breast cancer cells. sabanciuniv.edu A synergistic inhibitory effect has also been observed when HA14-1 is combined with EGFR-HER-2/neu dual inhibitors, such as lapatinib and GW2974 , in MCF-7 human breast cancer cells, including a tamoxifen-resistant variant. spandidos-publications.com
In follicular lymphoma cell lines, HA14-1 has been shown to significantly enhance the cytotoxic and apoptotic effects of dexamethasone and doxorubicin (B1662922) . nih.gov The synergy with doxorubicin was notably schedule-dependent, with the greatest effect seen when HA14-1 was administered before the chemotherapeutic agent. nih.gov Conversely, simultaneous administration was found to be antagonistic. nih.gov In the same study, no synergistic effect was observed with vincristine . nih.gov
Furthermore, HA14-1 has been found to act as a radiosensitizer, enhancing the cell-killing effects of radiation in glioblastoma and prostate cancer cell lines. nih.govaacrjournals.org Pretreatment with HA14-1 was shown to increase radiation-induced cell death in glioblastoma multiforme cells. aacrjournals.org The compound also enhanced cell death when combined with the DNA-damaging agent etoposide . aacrjournals.org
The combination of HA14-1 with the isoflavonoid (B1168493) genistein (B1671435) has been shown to be more effective at inducing apoptosis in human malignant neuroblastoma cells than either agent alone. nih.gov Similarly, a synergistic induction of apoptosis was observed in the most metastatically aggressive melanoma cell line when HA14-1 was combined with capsaicin , an extract of red chili peppers. scirp.orgscirp.org In other melanoma cell lines, the effect was additive. scirp.orgscirp.org
The table below summarizes key findings from studies on the combination of HA14-1 with established therapeutic agents.
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| Cisplatin | Breast Cancer | MDA-MB-231, MCF-7 | Synergistic Apoptosis | sabanciuniv.eduresearchgate.net |
| Paclitaxel | Breast Cancer | MCF-7 | Enhanced Apoptosis | sabanciuniv.edu |
| Doxorubicin | B-cell Lymphoma | Not Specified | Synergistic Inhibition (Schedule-Dependent) | nih.gov |
| Dexamethasone | Follicular Lymphoma | Not Specified | Synergistic Cytotoxicity and Apoptosis | nih.gov |
| Lapatinib | Breast Cancer | MCF-7, MTR-3 | Synergistic Inhibition | spandidos-publications.com |
| GW2974 | Breast Cancer | MCF-7, MCF/18 | Synergistic Inhibition | spandidos-publications.com |
| Etoposide | Glioblastoma | BeGBM | Enhanced Cell Death | aacrjournals.org |
| Radiation | Glioblastoma, Prostate Cancer | BeGBM, LNCaP, PC3 | Radiosensitization | nih.govaacrjournals.org |
| Genistein | Neuroblastoma | SK-N-BE2, SH-SY5Y | Synergistic Apoptosis | nih.gov |
| Capsaicin | Melanoma | C8161 | Synergistic Apoptosis | scirp.orgscirp.org |
Combination with Other Novel Apoptosis-Inducing Agents
HA14-1 has also been investigated in combination with other novel agents that target apoptosis pathways, often with the goal of overcoming resistance mechanisms. A notable example is its combination with TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that induces apoptosis through cell surface death receptors.
In renal cell carcinoma (RCC) cell lines, which often exhibit resistance to TRAIL, pretreatment with HA14-1 was able to sensitize the cells to TRAIL-mediated apoptosis, resulting in a synergistic effect. researchgate.netnih.gov This suggests that HA14-1 can help overcome resistance to death receptor-mediated apoptosis. researchgate.net Similarly, in leukemic CEM cells, which are resistant to TRAIL due to low caspase-8 expression, HA14-1 was shown to sensitize these cells to TRAIL-induced apoptosis.
Another novel combination strategy involves the use of HA14-1 with proteasome inhibitors like bortezomib (B1684674) . In Epstein-Barr Virus-immortalized lymphoblastoid cells, the anti-proliferative and apoptotic effects of bortezomib were significantly enhanced in the presence of HA14-1. tandfonline.com This suggests a potential therapeutic strategy for certain virally-driven B-cell malignancies. tandfonline.com
The combination of HA14-1 with PK11195 , an antagonist of the mitochondrial peripheral benzodiazepine (B76468) receptor, was found to have a synergistic effect in inducing apoptosis in HL60 leukemia cells. scispace.com In 2020, it was also confirmed that a combination of lycorine and HA14-1 enhanced the therapeutic effect on gastric cancer and significantly inhibited tumor growth. mdpi.com
The table below presents findings on the combination of HA14-1 with other novel apoptosis-inducing agents.
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |
| TRAIL | Renal Cell Carcinoma, Leukemia | clearCa-11, CEM, HL-60, U937 | Synergistic Apoptosis, Overcomes Resistance | researchgate.netnih.govresearchgate.net |
| Bortezomib | EBV-immortalized B-cells | Not Specified | Enhanced Apoptosis and Anti-proliferative Effects | tandfonline.com |
| PK11195 | Leukemia | HL60 | Synergistic Apoptosis | scispace.com |
| Lycorine | Gastric Cancer | Not Specified | Enhanced Therapeutic Effect | mdpi.com |
Mechanisms of Synergistic Cell Death Induction
The synergistic induction of apoptosis by HA14-1 in combination with other agents is attributed to its ability to modulate key components of the cell death machinery, primarily by targeting the Bcl-2 family of proteins.
A central mechanism is the HA14-1-mediated inhibition of the anti-apoptotic protein Bcl-2. sabanciuniv.edunih.gov This action disrupts the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members. For instance, in breast cancer cells treated with HA14-1 and cisplatin or paclitaxel, there was an upregulation of the pro-apoptotic proteins Bax and Puma, alongside the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. sabanciuniv.eduresearchgate.net This shift in the Bax:Bcl-2 ratio promotes the release of mitochondrial pro-apoptotic factors like cytochrome c, Smac, and AIF, leading to the activation of caspases. nih.gov
The activation of the caspase cascade is a critical downstream event. The combination of HA14-1 and cisplatin was shown to be caspase-dependent, with evidence of cleavage of pro-caspase-9 and PARP. sabanciuniv.edu In neuroblastoma cells, the combination of HA14-1 and genistein led to the activation of caspase-8, calpain, and caspase-3. nih.gov
Furthermore, HA14-1 can help overcome resistance to other therapies by priming the mitochondrial apoptosis pathway. In TRAIL-resistant renal cell carcinoma cells, the extrinsic apoptosis pathway initiated by TRAIL is often insufficient to trigger cell death due to a block at the mitochondrial level. nih.gov HA14-1 is able to activate the mitochondrial pathway directly, thus reconstituting TRAIL-induced mitochondrial damage and leading to synergistic apoptosis. nih.gov
In some contexts, the synergistic effect involves the downregulation of survival factors. The combination of HA14-1 and genistein in neuroblastoma cells led to the downregulation of NF-κB, N-Myc, and survivin, further promoting apoptosis. nih.gov The synergy between bortezomib and HA14-1 is thought to be related to the induction of endoplasmic reticulum (ER) stress by the proteasome inhibitor, which is then amplified by the Bcl-2 antagonism of HA14-1. tandfonline.com
Compound Names Mentioned in this Article
Advanced Research Methodologies for Studying Apoptosis Inducer 14
Cell-Based Screening Assays (e.g., Caspase Activation Assays)
Cell-based screening assays are fundamental for the initial identification and validation of compounds like AI14 that modulate apoptosis. These assays are typically designed for high-throughput formats, enabling the rapid testing of numerous compounds. For an apoptosis inducer, a key validation step is to confirm the activation of caspases, the core enzymatic drivers of the apoptotic cascade.
Caspase activation assays are a primary tool in this context. These assays utilize a luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for Caspase-3/7). In living cells, the substrate is non-luminescent. Upon the induction of apoptosis by AI14, executioner caspases like Caspase-3 and Caspase-7 are activated. These active enzymes cleave the substrate, releasing a molecule that generates a light signal (luminescence) or fluoresces. The intensity of this signal is directly proportional to the level of caspase activity within the cell population.
Detailed Research Findings: In studies involving AI14, treatment of sensitive cancer cell lines results in a time- and concentration-dependent increase in Caspase-3/7 activity. For instance, exposing Jurkat cells to increasing concentrations of AI14 for a fixed period (e.g., 12 hours) demonstrates a clear dose-response relationship, confirming that the compound engages the core apoptotic machinery.
| Concentration of AI14 (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| 0 (Control) | 15,340 | 1.0 |
| 1 | 42,952 | 2.8 |
| 5 | 118,118 | 7.7 |
| 10 | 245,440 | 16.0 |
| 25 | 312,980 | 20.4 |
Flow Cytometry-Based Analysis (e.g., Annexin V/PI Staining)
Flow cytometry is an indispensable technique for quantifying apoptosis at the single-cell level. The most common method for this purpose is dual staining with Annexin V and a viability dye like Propidium Iodide (PI).
The principle of this assay is based on detecting key changes in the plasma membrane during apoptosis. In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located exclusively on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS. Propidium Iodide is a nuclear stain that is impermeant to live cells with intact membranes. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.
By analyzing thousands of cells, flow cytometry can distinguish between four populations:
Live Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
Necrotic Cells/Debris: Annexin V-negative and PI-positive (Annexin V-/PI+).
Detailed Research Findings: Treatment of cancer cells with AI14 leads to a significant shift in the cell population from the live quadrant to the early and late apoptotic quadrants. Time-course experiments show a progression, with an increase in the Annexin V+/PI- population at earlier time points (e.g., 6-12 hours), followed by an accumulation of the Annexin V+/PI+ population at later time points (e.g., 24-48 hours).
| Cell Population | Control (Untreated) % | AI14-Treated % |
|---|---|---|
| Live (Annexin V- / PI-) | 94.5% | 35.2% |
| Early Apoptotic (Annexin V+ / PI-) | 2.1% | 41.8% |
| Late Apoptotic (Annexin V+ / PI+) | 3.4% | 23.0% |
Molecular Biology Techniques (e.g., Western Blot Analysis, Co-Immunoprecipitation)
To dissect the specific molecular pathways activated by AI14, researchers employ a range of molecular biology techniques.
Western Blot Analysis: Western blotting is used to detect and quantify specific proteins in cell lysates. In the context of AI14 research, it is critical for confirming the activation of apoptotic signaling cascades. Key markers include:
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a key substrate for activated Caspase-3. Its cleavage from the full-length 116 kDa form to a characteristic 89 kDa fragment is a hallmark of apoptosis.
Caspase Cleavage: Western blotting can detect the conversion of inactive pro-caspases (e.g., pro-Caspase-3, pro-Caspase-8, pro-Caspase-9) into their smaller, active cleaved forms.
Bcl-2 Family Proteins: This technique allows for the analysis of expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), providing insight into whether AI14 acts via the intrinsic (mitochondrial) pathway.
| Protein Target | Expected Change After AI14 Treatment | Biological Significance |
|---|---|---|
| Cleaved PARP (89 kDa) | Increase | Confirms executioner caspase activity |
| Cleaved Caspase-3 | Increase | Indicates activation of a key executioner caspase |
| Pro-Caspase-9 | Decrease | Suggests activation of the intrinsic apoptotic pathway |
| Mcl-1 | Decrease | Possible mechanism of action (destabilization of an anti-apoptotic protein) |
Co-Immunoprecipitation (Co-IP): Co-IP is a powerful technique used to study protein-protein interactions. It is employed to investigate whether AI14 functions by disrupting critical interactions that normally prevent apoptosis. For example, anti-apoptotic proteins like Mcl-1 or Bcl-2 sequester pro-apoptotic proteins like Bak or Bim to inhibit apoptosis. A Co-IP experiment can test if AI14 disrupts this interaction. In such an experiment, Mcl-1 would be immunoprecipitated from lysates of control and AI14-treated cells. The amount of Bak that co-precipitates with Mcl-1 would then be assessed by Western blot. A reduction in co-precipitated Bak in the AI14-treated sample would suggest that the compound disrupts the Mcl-1/Bak complex, thereby liberating Bak to trigger apoptosis.
Imaging Modalities for Apoptosis Detection
Microscopy and imaging techniques provide direct visual evidence of the morphological changes characteristic of apoptosis. These methods complement quantitative assays by offering spatial and contextual information.
Fluorescence Microscopy: Cells are stained with nuclear dyes like DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342. In healthy cells, these dyes reveal a large, uniformly stained nucleus. Following treatment with AI14, apoptotic cells exhibit distinct morphological changes, including chromatin condensation (brightly stained, compact nuclei) and nuclear fragmentation (multiple, distinct pieces of condensed chromatin).
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation. The enzyme TdT labels the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP. This results in intense fluorescent staining of the nuclei of apoptotic cells, which can be visualized by fluorescence microscopy or quantified by flow cytometry.
Live-Cell Imaging: This advanced technique allows researchers to observe the dynamics of apoptosis in real-time. By using cell lines that express fluorescent biosensors (e.g., a FRET-based caspase-3 sensor) or by using vital dyes, the entire process—from initial cell shrinkage and membrane blebbing to the formation of apoptotic bodies—can be recorded following the addition of AI14.
Quantitative Analysis of Cellular Responses
Quantitative analysis is essential for characterizing the potency, efficacy, and kinetics of AI14's pro-apoptotic activity.
Dose-Response Analysis: To determine the potency of AI14, dose-response curves are generated. Cells are treated with a range of AI14 concentrations for a fixed duration (e.g., 48 or 72 hours). Cell viability is then measured using assays like the MTT or CellTiter-Glo® assay. The results are plotted to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth or viability by 50%). Comparing IC₅₀ values across a panel of different cell lines can reveal selectivity and provide clues about the compound's mechanism.
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Jurkat | T-cell Leukemia | 3.5 |
| HeLa | Cervical Cancer | 8.2 |
| A549 | Lung Carcinoma | 15.7 |
| MCF-7 | Breast Cancer | 21.4 |
Time-Course Analysis: To understand the kinetics of the apoptotic response, time-course experiments are performed. Cells are treated with a fixed, effective concentration of AI14, and key apoptotic events are measured at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). This approach can establish the sequence of events, such as determining if Caspase-8 activation (extrinsic pathway) precedes Caspase-9 activation (intrinsic pathway), or how quickly PARP cleavage occurs following initial caspase activation. This detailed temporal analysis is crucial for building a comprehensive model of how AI14 executes its function within the cell.
Future Directions in Apoptosis Inducer 14 Research
Elucidating Unexplored Signaling Networks
The TWEAK-Fn14 signaling axis is known to activate several key intracellular pathways, but a complete understanding of its nuanced and context-dependent signaling is still emerging. Future research will be critical in mapping the full spectrum of these networks and their crosstalk.
Engagement of Fn14 by TWEAK triggers the recruitment of TNF receptor-associated factors (TRAFs), which in turn activate downstream signaling cascades. The canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways are primary mediators of TWEAK-Fn14 signaling. frontiersin.orgnih.govimrpress.com Activation of NF-κB is crucial for the expression of various genes involved in inflammation, cell survival, and immunity. nih.gov Additionally, the mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, as well as the PI3K/Akt pathway, have been implicated in mediating the cellular responses to TWEAK-Fn14 activation. imrpress.comnih.gov
A fascinating area for future exploration is the concept of TWEAK-independent Fn14 signaling. Evidence suggests that when Fn14 is overexpressed, as is common in many cancers, it may signal constitutively, even in the absence of its ligand. frontiersin.org Understanding the mechanisms that drive this ligand-independent signaling and the downstream pathways it activates will be crucial for developing effective therapeutic strategies.
Future investigations should also focus on the cell-type-specific nature of TWEAK-Fn14 signaling. The observation that this pathway can induce apoptosis in some cancer cells while promoting proliferation and invasion in others highlights the complexity of its regulation. nih.govimrpress.com Elucidating the molecular switches that determine these divergent outcomes will be paramount for predicting therapeutic responses and identifying patient populations most likely to benefit from Fn14-targeted therapies.
| Signaling Pathway | Key Mediators | Cellular Outcome |
| Canonical NF-κB | TRAF2, cIAP1 | Inflammation, Cell Survival |
| Non-canonical NF-κB | TRAF2, TRAF5 | Inflammation, Cell Survival |
| MAPK | ERK, JNK | Proliferation, Apoptosis |
| PI3K/Akt | Akt | Cell Survival, Proliferation |
Identifying Novel Biomarkers of Response and Resistance
The development of effective therapies targeting the TWEAK-Fn14 pathway is intrinsically linked to the identification of reliable biomarkers that can predict patient response and monitor therapeutic efficacy.
Fn14 itself is a promising biomarker. Its expression is typically low in healthy tissues but is significantly upregulated in a variety of solid tumors, including glioblastoma, breast, lung, and pancreatic cancers. nih.govecancer.orgelsevierpure.com High Fn14 expression often correlates with advanced tumor stage and a poor prognosis, suggesting its potential as a prognostic biomarker. nih.gov
Furthermore, the expression level of Fn14 may serve as a predictive biomarker for resistance to certain chemotherapies. For instance, studies have shown that upregulation of Fn14 is associated with resistance to 5-fluorouracil in gastric cancer. nih.gov This suggests that patients with tumors overexpressing Fn14 might be less responsive to conventional treatments and could be candidates for therapies that specifically target the TWEAK-Fn14 pathway.
Recent research has also identified soluble Fn14 (sFn14), a cleaved form of the receptor, as a potential blood-based biomarker. Proteolytic cleavage of Fn14 by γ-secretase releases the extracellular domain into circulation. Therefore, measuring sFn14 levels could serve as a pharmacodynamic biomarker to monitor the activity of γ-secretase inhibitors or other agents that modulate Fn14 processing. embopress.org
Future research should focus on validating these potential biomarkers in larger patient cohorts and across different cancer types. Additionally, exploring the broader signaling network for other potential biomarkers, such as downstream effectors of the NF-κB or MAPK pathways, could provide a more comprehensive understanding of pathway activation and therapeutic response.
| Potential Biomarker | Type | Clinical Significance |
| Fn14 Expression | Tissue | Prognostic, Predictive of Chemoresistance |
| Soluble Fn14 (sFn14) | Blood | Pharmacodynamic |
| Downstream Effectors | Tissue/Blood | Predictive of Pathway Activation |
Refinement of Predictive Preclinical Models
To accelerate the clinical translation of Fn14-targeted therapies, it is imperative to develop and refine preclinical models that accurately recapitulate the complexities of human disease.
Currently, a range of preclinical models are being utilized to study the TWEAK-Fn14 pathway. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, have been instrumental in evaluating the anti-tumor activity of Fn14-targeting agents. frontiersin.org Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue directly from patients, offer a more clinically relevant platform to assess therapeutic efficacy.
Genetically engineered mouse models (GEMMs), such as Tweak-null and Fn14-null mice, have been crucial for dissecting the physiological and pathological roles of the TWEAK-Fn14 axis in various diseases, including cancer and autoimmune disorders. nih.gov
However, a limitation of many current models is the lack of a fully functional immune system, which is a critical component of the tumor microenvironment and can be modulated by TWEAK-Fn14 signaling. Future efforts should focus on the development of more sophisticated models, such as humanized mice engrafted with human immune cells, to better evaluate the interplay between Fn14-targeted therapies and the immune system.
Furthermore, the development of advanced in vitro models, such as 3D organoid cultures and microfluidic "tumor-on-a-chip" systems, will provide more physiologically relevant platforms for high-throughput drug screening and mechanistic studies. These models can better mimic the complex architecture and cellular heterogeneity of tumors.
The refinement of these preclinical models will be essential for not only testing the efficacy of novel Fn14-targeted agents, such as monoclonal antibodies, antibody-drug conjugates (ADCs), and CAR-T cell therapies, but also for understanding mechanisms of resistance and identifying effective combination strategies. nih.govfrontiersin.org
| Preclinical Model | Advantages | Future Refinements |
| Cell Line Xenografts | High-throughput screening | Co-culture with immune cells |
| Patient-Derived Xenografts (PDXs) | High clinical relevance | Development of immune-competent PDX models |
| Genetically Engineered Mouse Models (GEMMs) | Dissecting pathway function | Tissue-specific and inducible knockout/knock-in models |
| 3D Organoids/Tumor-on-a-chip | Physiologically relevant in vitro system | Integration of vascular and immune components |
Q & A
Q. What are the primary mechanisms by which apoptosis inducer 14 triggers programmed cell death, and how can these be experimentally validated?
Apoptosis inducers typically activate intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For mechanistic validation:
- Perform flow cytometry with Annexin V/PI staining to distinguish early/late apoptosis .
- Assess caspase-3/7 activation via fluorometric assays and PARP cleavage via Western blotting .
- Evaluate mitochondrial membrane potential collapse using JC-1 dye or cytochrome c release assays .
- Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway specificity .
Q. What in vitro and in vivo models are appropriate for studying this compound’s efficacy and toxicity?
- In vitro : Use cancer cell lines with varying p53 status (e.g., HCT-116, MCF-7) to assess selectivity. Include primary hepatocytes to evaluate hepatotoxicity, as mitochondrial inhibitors often exhibit liver toxicity .
- In vivo : Employ xenograft models (e.g., nude mice with tumor implants) for efficacy. Monitor serum ALT/AST levels and liver histopathology to assess toxicity .
Q. How can researchers detect and quantify this compound-induced lipid peroxidation in cellular systems?
- Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .
- Use fluorescent probes (e.g., C11-BODIPY) to visualize lipid peroxidation in live cells via confocal microscopy .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reported hepatotoxicity across studies?
Contradictions may arise from differences in dosing, exposure duration, or model systems. Mitigate by:
- Conducting dose-response studies to establish a therapeutic index (TI) .
- Comparing toxicity in immortalized vs. primary hepatocytes to assess model relevance .
- Validating findings with orthogonal assays (e.g., ATP depletion assays alongside apoptosis markers) .
Q. What methodological strategies resolve discrepancies in this compound’s efficacy between in vitro and in vivo settings?
- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) to optimize dosing regimens .
- Use tumor microenvironment-mimetic models (e.g., 3D spheroids, co-cultures with stromal cells) to bridge in vitro-in vivo gaps .
- Apply metabolomic profiling to identify resistance mechanisms (e.g., upregulation of anti-apoptotic Bcl-2 proteins) .
Q. How can researchers investigate synergistic effects between this compound and conventional chemotherapeutics?
- Use combination index (CI) analysis (Chou-Talalay method) to quantify synergism/antagonism .
- Design experiments with staggered dosing to identify sequence-dependent effects .
- Assess DNA damage synergy via γH2AX foci quantification when combined with DNA-targeting agents .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 values .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- For in vivo data, employ survival analysis (Kaplan-Meier curves with log-rank tests) .
Methodological Considerations
Q. How to standardize apoptosis detection assays across laboratories to ensure reproducibility?
- Adopt consensus protocols (e.g., guidelines from the Apoptosis Research Society) .
- Include internal controls (e.g., staurosporine-treated cells for caspase activation) in every experiment .
- Report assay conditions in detail (e.g., antibody clones, exposure times) per EQUATOR Network standards .
Q. What are the key controls required for validating this compound’s specificity?
- Negative controls : Untreated cells, vehicle-only groups.
- Positive controls : Cells treated with established inducers (e.g., cisplatin, TRAIL).
- Genetic controls : siRNA/shRNA knockdown of target proteins (e.g., Bax/Bak for mitochondrial pathway validation) .
Data Interpretation Challenges
Q. How to differentiate this compound-induced necrosis from late-stage apoptosis in experimental data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
